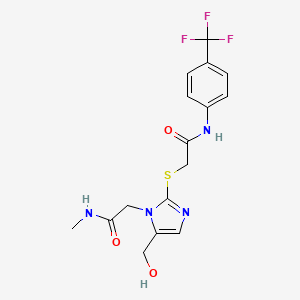

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with a molecular formula of C16H17F3N4O3S. It contains several functional groups, including a hydroxymethyl group, a methylamino group, an imidazole ring, a thioether linkage, and a trifluoromethylphenyl group. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its functional groups. For instance, the presence of a trifluoromethyl group can significantly alter the compound’s reactivity and stability . Unfortunately, specific physical and chemical properties for this compound were not found in the available resources.Aplicaciones Científicas De Investigación

Catalysis and Green Chemistry

Aerobic Oxidation to 5-Hydroxymethyl-2-Furancarboxylic Acid (HMFCA): Researchers have explored the selective conversion of 5-hydroxymethylfurfural (HMF) into 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) using a heterogeneous triazolium pre-catalyst, iron (II) phthalocyanine, and air . The one-pot two-step procedure involves oxidative esterifications of HMF, yielding a polyester oligomer with hydroxyl and carboxyl terminal groups. Subsequent hydrolysis of the oligomer produces HMFCA in an overall yield of 87%. This process offers a sustainable route to a valuable furan-based carboxylic acid.

Sustainable Synthesis

Conversion from 5-Hydroxymethyl-2-Furancarboxylic Acid (HMFA) to 5-Methyl-2-Furancarboxylic Acid (MFA): A novel and sustainable synthesis route has been proposed for 5-methyl-2-furancarboxylic acid (MFA) using bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) as a starting material . This green approach aims to improve the efficiency of MFA synthesis, addressing environmental concerns associated with traditional methods.

Biocatalysis

Furan-Based Carboxylic Acid Production: Researchers have explored biologically converting HMF and furfural into furan-based carboxylic acids using recombinant Escherichia coli HMFOMUT . This approach holds promise for sustainable and selective oxidation processes.

Propiedades

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O3S/c1-20-13(25)7-23-12(8-24)6-21-15(23)27-9-14(26)22-11-4-2-10(3-5-11)16(17,18)19/h2-6,24H,7-9H2,1H3,(H,20,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTWCBQGHCDGSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)

![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)

![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)

![2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol](/img/structure/B2415825.png)